Cas no 86971-24-6 (Benzoxazole, 2-[(phenylmethyl)thio]-)
Benzoxazole, 2-[(phenylmethyl)thio]- Chemical and Physical Properties
Names and Identifiers
-
- Benzoxazole, 2-[(phenylmethyl)thio]-
- 2-benzylsulfanyl-1,3-benzoxazole
- CHEMBL112427
- AKOS002240565
- DTXSID50333274
- SCHEMBL16972936
- 2-(BENZYLTHIO)-1,3-BENZOXAZOLE
- 2-Benzylsulfanyl-benzooxazole
- 2-Benzylsulfanylbenzoxazole
- MFCD00160030
- WS-01293
- D85413
- 86971-24-6
- 2-Benzylmercapto-benzoxazole
- CCG-274605
- 2-(benzylsulfanyl)-1,3-benzoxazole
- STK825761
-
- MDL: MFCD00160030
- Inchi: 1S/C14H11NOS/c1-2-6-11(7-3-1)10-17-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2
- InChI Key: CGOXJHMQMPSWCL-UHFFFAOYSA-N
- SMILES: S(C1=NC2C=CC=CC=2O1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 241.05613515g/mol
- Monoisotopic Mass: 241.05613515g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 51.3Ų
Benzoxazole, 2-[(phenylmethyl)thio]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM413277-100mg |
Benzoxazole, 2-[(phenylmethyl)thio]- |
86971-24-6 | 95%+ | 100mg |
$*** | 2023-03-29 | |
| Chemenu | CM413277-250mg |
Benzoxazole, 2-[(phenylmethyl)thio]- |
86971-24-6 | 95%+ | 250mg |
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| Chemenu | CM413277-1g |
Benzoxazole, 2-[(phenylmethyl)thio]- |
86971-24-6 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Chemenu | CM413277-5g |
Benzoxazole, 2-[(phenylmethyl)thio]- |
86971-24-6 | 95%+ | 5g |
$*** | 2023-03-29 | |
| eNovation Chemicals LLC | Y1014619-100mg |
Benzoxazole, 2-[(phenylmethyl)thio]- |
86971-24-6 | 95% | 100mg |
$170 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1014619-250mg |
Benzoxazole, 2-[(phenylmethyl)thio]- |
86971-24-6 | 95% | 250mg |
$235 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1014619-1g |
Benzoxazole, 2-[(phenylmethyl)thio]- |
86971-24-6 | 95% | 1g |
$445 | 2024-06-07 | |
| Aaron | AR004OSG-100mg |
Benzoxazole, 2-[(phenylmethyl)thio]- |
86971-24-6 | 96% | 100mg |
$115.00 | 2023-12-14 | |
| Aaron | AR004OSG-250mg |
Benzoxazole, 2-[(phenylmethyl)thio]- |
86971-24-6 | 96% | 250mg |
$203.00 | 2023-12-14 | |
| Aaron | AR004OSG-1g |
Benzoxazole, 2-[(phenylmethyl)thio]- |
86971-24-6 | 96% | 1g |
$399.00 | 2023-12-14 |
Benzoxazole, 2-[(phenylmethyl)thio]- Suppliers
Benzoxazole, 2-[(phenylmethyl)thio]- Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on Benzoxazole, 2-[(phenylmethyl)thio]-
Benzoxazole, 2-[(phenylmethyl)thio]-: A Comprehensive Overview of Its Chemical Properties and Emerging Applications
The compound Benzoxazole, 2-[(phenylmethyl)thio]- (CAS No. 86971-24-6) represents a fascinating molecule with a rich structural framework that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by a benzoxazole core appended with a thioether group linked to a phenylmethyl moiety, exhibits unique physicochemical properties and biological activities that make it a promising candidate for various applications.
At the heart of the molecular structure of Benzoxazole, 2-[(phenylmethyl)thio]- lies the benzoxazole ring system, which is composed of a benzene ring fused to an oxygen-containing heterocycle. This configuration imparts remarkable stability and reactivity, making it an ideal scaffold for medicinal chemistry modifications. The presence of the thioether group at the 2-position further enhances its versatility, allowing for diverse chemical transformations and interactions with biological targets.
The phenylmethyl (benzyl) group attached to the thioether moiety introduces additional electronic and steric features to the molecule. This substituent can influence both the solubility and binding affinity of the compound, making it particularly useful in designing molecules with enhanced pharmacokinetic profiles. The benzyl group's aromatic nature also contributes to favorable interactions with biological receptors, often improving binding efficacy.
In recent years, there has been growing interest in exploring the pharmacological potential of Benzoxazole, 2-[(phenylmethyl)thio]-. Several studies have highlighted its role as a key intermediate in synthesizing novel bioactive molecules. One notable area of research involves its application in developing small-molecule inhibitors targeting various therapeutic pathways. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes involved in cancer progression.
The benzoxazole scaffold is particularly well-suited for modulating protein-protein interactions, which are critical in many disease processes. The combination of the benzoxazole ring and the thioether-benzyl moiety allows for precise tuning of molecular recognition events. Researchers have leveraged these properties to design molecules that can selectively interfere with key signaling pathways implicated in inflammatory diseases and neurodegenerative disorders.
Recent advancements in computational chemistry have further accelerated the discovery of novel derivatives of Benzoxazole, 2-[(phenylmethyl)thio]-. Molecular docking studies combined with virtual screening techniques have enabled scientists to predict potential binding modes and optimize lead compounds for improved therapeutic efficacy. These computational approaches have been instrumental in identifying promising candidates for further experimental validation.
The synthesis of Benzoxazole, 2-[(phenylmethyl)thio]- involves multi-step organic transformations that highlight its synthetic accessibility. The introduction of the thioether group at the 2-position can be achieved through various methods, including nucleophilic substitution reactions or metal-catalyzed cross-coupling reactions. These synthetic strategies allow for modular construction of the molecule, enabling chemists to explore a wide range of structural variations.
The biological activity of this compound has been extensively studied in vitro and in vivo models. Preliminary findings suggest that derivatives of Benzoxazole, 2-[(phenylmethyl)thio]- exhibit potent effects on several biological targets. For example, some derivatives have demonstrated anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Others have shown neuroprotective effects in models of Alzheimer's disease, highlighting their potential as therapeutic agents for central nervous system disorders.
The pharmacokinetic profile of Benzoxazole, 2-[(phenylmethyl)thio]- derivatives is another area of active investigation. Researchers are focusing on optimizing solubility, bioavailability, and metabolic stability to enhance their clinical applicability. By fine-tuning the structure through strategic modifications, scientists aim to develop molecules that can be administered orally or through other non-invasive routes.
The versatility of this compound as a scaffold for drug discovery is further underscored by its ability to undergo diverse chemical modifications. Functional groups can be introduced or removed at various positions on the molecule without compromising its core pharmacophoric features. This flexibility allows for rapid iteration in drug design processes, enabling faster development cycles from lead identification to final optimization.
In conclusion, Benzoxazole, 2-[(phenylmethyl)thio]- (CAS No. 86971-24-6) represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of chemical properties makes it an excellent candidate for designing novel bioactive compounds targeting various diseases. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play an increasingly important role in drug development efforts worldwide.
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